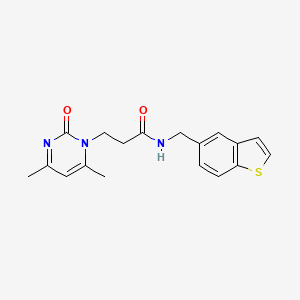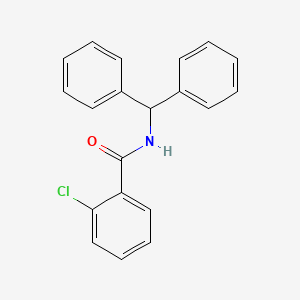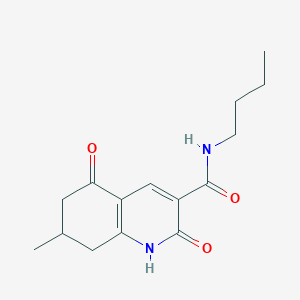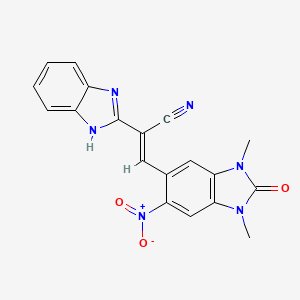
N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide, also known as BTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTP is a small molecule that has been synthesized and studied for its ability to modulate protein-protein interactions, which are essential for many biological processes.
Wirkmechanismus
N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide exerts its effects by binding to specific sites on proteins, thereby altering their conformation and activity. This leads to the modulation of protein-protein interactions and downstream signaling pathways. The precise mechanism of action of this compound is still under investigation, but it is believed to involve the disruption of protein complexes and the inhibition of enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to alter the expression of genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to have good bioavailability and pharmacokinetics. However, there are also limitations to its use. This compound can be toxic at high concentrations, and its effects may be cell type-specific. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide. One potential application is in the treatment of cancer, where this compound has been shown to induce apoptosis in cancer cells. Further studies are needed to determine the optimal dosing and delivery methods for this compound in cancer therapy. This compound may also have potential applications in the treatment of viral infections, where it has been shown to inhibit viral replication. Additionally, this compound may have applications in the treatment of inflammatory diseases, where it has been shown to reduce inflammation. Further studies are needed to fully understand the potential of this compound in these areas.
Synthesemethoden
N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide can be synthesized using a multi-step synthetic route that involves the reaction of benzothiophene with 4,6-dimethyluracil. The final product is obtained through a series of purification steps. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzothien-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate protein-protein interactions involved in cancer, inflammation, and viral infections. This compound has been found to inhibit the activity of several enzymes, including histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling.
Eigenschaften
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-3-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-9-13(2)21(18(23)20-12)7-5-17(22)19-11-14-3-4-16-15(10-14)6-8-24-16/h3-4,6,8-10H,5,7,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOOUPASFBJGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCC(=O)NCC2=CC3=C(C=C2)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)
![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)

![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)


![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)